molecular formula C8H14O5 B1283972 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid CAS No. 120289-22-7

2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid

Cat. No.: B1283972
CAS No.: 120289-22-7
M. Wt: 190.19 g/mol
InChI Key: KFROMFPUCBQIKX-UHFFFAOYSA-N
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Description

2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is an organic compound with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group and an oxoethoxy group attached to an acetic acid moiety. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid typically involves the esterification of acetic acid with tert-butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:

Acetic Acid+Tert-butyl Alcohol2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid\text{Acetic Acid} + \text{Tert-butyl Alcohol} \rightarrow \text{this compound} Acetic Acid+Tert-butyl Alcohol→2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds .

Mechanism of Action

The mechanism of action of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid involves its reactivity with various molecular targets. The tert-butoxy group provides steric hindrance, while the oxoethoxy group offers sites for nucleophilic attack. These properties enable the compound to participate in a variety of chemical reactions, influencing molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is unique due to its specific combination of tert-butoxy and oxoethoxy groups, which confer distinct reactivity and functional properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and bioconjugation .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5-12-4-6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFROMFPUCBQIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558284
Record name (2-tert-Butoxy-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120289-22-7
Record name (2-tert-Butoxy-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(tert-butoxy)-2-oxoethoxy]acetic acid
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